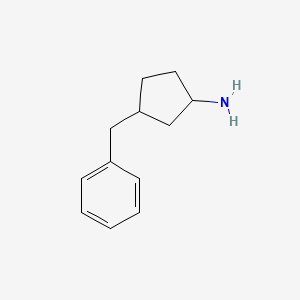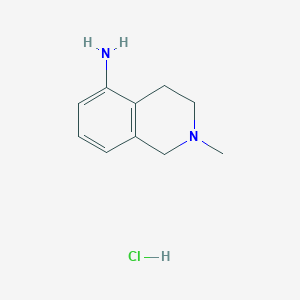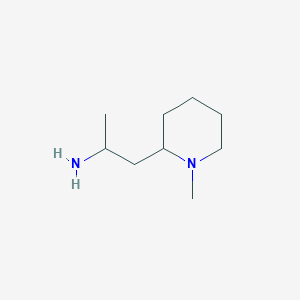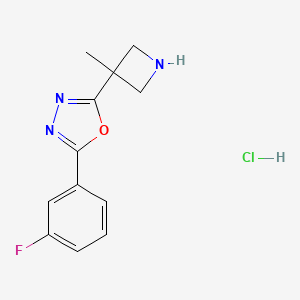
3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiazolidin-2,4-dione (TZD) derivatives, such as the compound , can be synthesized using deep eutectic solvents . These solvents act as both solvents and catalysts. The synthesis process involves a Knoevenagel condensation, and the deep eutectic solvent choline chloride, N-methylurea, has been found to be the most suitable for this process .
Molecular Structure Analysis
The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Chemical Reactions Analysis
Thiazolidinediones, including the compound , are five-membered, heterocyclic compounds . They possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Wissenschaftliche Forschungsanwendungen
Chymase Inhibition
A study by S. Niwata et al. (1997) demonstrated the synthesis and evaluation of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, including compounds structurally similar to the requested chemical, for their ability to selectively inhibit human heart chymase. These derivatives were optimized for chymase inhibition, showing significant selectivity and potency, which could have implications for cardiovascular diseases treatment strategies (Niwata et al., 1997).
Anticancer Activity
Chandrappa et al. (2008) synthesized a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, assessed for their antiproliferative activity against various human cancer cell lines. The study revealed the importance of the nitro group on the thiazolidinone moiety and the position of substituted aryl rings in determining antiproliferative activity, suggesting potential applications in cancer therapy (Chandrappa et al., 2008).
Antibacterial and Antifungal Activities
Research by Mistry and Desai (2006) explored the synthesis of compounds with both azetidinones and thiazolidinones, showing pharmacological activity, including antibacterial and antifungal effects. This highlights the compound's relevance in developing new antimicrobial agents (Mistry & Desai, 2006).
Anti-inflammatory Properties
A study by Liang Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives, evaluating their inhibitory effects on nitric oxide production, iNOS activity, and prostaglandin E2 generation. One compound, in particular, showed superior anti-inflammatory properties compared to indomethacin, a commercial anti-inflammatory drug, suggesting potential for treating inflammatory diseases (Liang Ma et al., 2011).
Synthesis and Characterization
Shah et al. (2014) focused on the synthesis and characterization of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, assessing their antimicrobial activities. This research contributes to the understanding of the compound's chemical properties and its potential as a scaffold for developing antimicrobial agents (Shah et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMKWRFNILAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2733543.png)
![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)

![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)
![N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2733551.png)


![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)
![2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2733560.png)


![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)
